molecular formula C14H22N2O B3158521 4-[2-(4-Methyl-piperidin-1-yl)-ethoxy]-phenylamine CAS No. 858678-63-4

4-[2-(4-Methyl-piperidin-1-yl)-ethoxy]-phenylamine

Cat. No.: B3158521
CAS No.: 858678-63-4
M. Wt: 234.34 g/mol
InChI Key: COHIJNCVLZYTDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(4-Methyl-piperidin-1-yl)-ethoxy]-phenylamine (CAS 902454-26-6) is a chemical compound with the molecular formula C14H22N2O and a molecular weight of 234.34 . This aniline derivative features a piperidine ring and an ethoxy linker, making it a valuable intermediate in medicinal chemistry and drug discovery research. Its structural motif is found in compounds investigated for their biological activity, including derivatives studied as non-nucleoside reverse transcriptase inhibitors for antiviral research . As a building block, it is strictly for use in laboratory research settings. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and note the associated hazard statements, including potential skin and eye irritation (H315-H319) and specific respiratory irritation (H335) . Proper handling procedures should be followed, and the material should be stored in a dark place, sealed in a dry environment at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(4-methylpiperidin-1-yl)ethoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-12-6-8-16(9-7-12)10-11-17-14-4-2-13(15)3-5-14/h2-5,12H,6-11,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHIJNCVLZYTDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCOC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 4 2 4 Methyl Piperidin 1 Yl Ethoxy Phenylamine and Structural Analogues

Retrosynthetic Analysis of the 4-[2-(4-Methyl-piperidin-1-yl)-ethoxy]-phenylamine Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis reveals several logical disconnections. The primary disconnection points are the ether linkage and the tertiary amine bond connecting the piperidine (B6355638) ring to the ethoxy linker.

Two main retrosynthetic pathways can be envisioned:

Pathway A: Disconnection of the C-N bond between the piperidine nitrogen and the ethoxy group. This is a logical step as this bond can be readily formed via N-alkylation. This leads to two key intermediates: 4-methylpiperidine (B120128) and a 4-aminophenol (B1666318) derivative with a 2-carbon electrophilic side chain, such as 1-(2-bromoethoxy)-4-nitrobenzene. A subsequent disconnection of the ether bond (C-O) in the phenoxy-ethoxy fragment points to a protected 4-aminophenol (e.g., 4-nitrophenol) and a two-carbon unit like 2-bromoethanol. The final step in this retrosynthetic path involves the reduction of the nitro group to the target aniline (B41778).

Pathway B: Initial disconnection of the ether linkage (Ar-O bond). This approach suggests a Williamson ether synthesis between a 4-aminophenol precursor (with the amine group likely protected) and a pre-functionalized piperidine fragment, such as 1-(2-chloroethyl)-4-methylpiperidine. This piperidine fragment can be retrosynthetically derived from 4-methylpiperidine and 1-bromo-2-chloroethane (B52838).

Both pathways converge on three primary starting materials: a 4-aminophenol derivative, a two-carbon linker, and 4-methylpiperidine. The choice of the specific synthetic route often depends on the availability of starting materials, reaction yields, and the ease of purification.

Precursor Synthesis and Functionalization Approaches

The successful synthesis of the target molecule relies on the efficient preparation and functionalization of its core precursors.

4-Aminophenol is a versatile and readily available starting material for the synthesis of the phenylamine core. nih.govnih.gov However, the presence of both an amino (-NH2) and a hydroxyl (-OH) group necessitates a protection strategy to ensure selective reaction at the desired site.

Amine Protection: The more nucleophilic amino group is typically protected first. A common method is acetylation using acetic anhydride (B1165640) to form 4-hydroxyacetanilide (paracetamol). chemcess.com This protection prevents the amine from interfering in the subsequent O-alkylation of the hydroxyl group.

Hydroxyl Protection: Alternatively, if reactions are to be performed on the amino group, the hydroxyl group can be protected. However, for the synthesis of the target compound, selective reaction at the hydroxyl group is desired, making amine protection the more common strategy.

Other derivatives of 4-aminophenol, such as 4-nitrophenol (B140041), can also be used. In this case, the nitro group acts as a precursor to the amine, which can be formed in a later step by reduction. This approach avoids the need for amine protection during the ether synthesis step.

PrecursorSynthetic MethodKey ReagentsReference
4-HydroxyacetanilideAcetylation of 4-aminophenolAcetic anhydride, Acetic acid chemcess.com
4-EthoxyanilineReduction of 4-nitrophenetoleIron or Hydrogen (with catalyst) chemcess.com
4-(N,N-Dimethylamino)phenolMethylation of 4-aminophenolMethyl halide (under pressure) chemcess.com

The formation of the ethoxy linkage is a critical step, typically achieved through O-alkylation of a phenolic precursor. The Williamson ether synthesis is the most common and direct method. alfa-chemistry.com

This reaction involves the deprotonation of the phenol's hydroxyl group with a base to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide in a nucleophilic substitution reaction (SN2). alfa-chemistry.comnih.gov

Reaction Conditions:

Base: Strong bases like sodium hydride (NaH), or weaker bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are commonly used. nih.gov The choice of base depends on the acidity of the phenol (B47542) and the reactivity of the alkylating agent.

Alkylating Agent: For the target molecule, a reagent like 1-bromo-2-chloroethane or 2-chloroethanol (B45725) is used. Using a di-halogenated alkane allows for subsequent reaction with the piperidine moiety.

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetone, or acetonitrile (B52724) are typically employed to facilitate the SN2 reaction.

In the context of synthesizing this compound, a protected 4-aminophenol (like 4-nitrophenol or 4-hydroxyacetanilide) would be reacted with a suitable two-carbon electrophile. The resulting intermediate would then be carried forward to the next steps of piperidine coupling and deprotection/reduction. francis-press.com

While 4-methylpiperidine is commercially available, the synthesis of more complex or substituted piperidine analogues is a significant area of research in medicinal chemistry. chemicalbook.comnih.govwikipedia.org The piperidine ring is a common motif in many pharmaceuticals. rsc.orgnih.gov Various methods have been developed for its construction:

Hydrogenation of Pyridine (B92270) Derivatives: The catalytic hydrogenation of substituted pyridines is a straightforward method to produce the corresponding piperidines. chemicalbook.comwikipedia.org For example, 4-methylpyridine (B42270) can be reduced to 4-methylpiperidine using hydrogen gas over a catalyst like molybdenum disulfide. chemicalbook.com

Cyclization Reactions: Intramolecular cyclization strategies are widely used. For instance, a Dieckmann condensation of a suitably substituted diester can form a piperidin-4-one, which can be further functionalized. beilstein-journals.org

Multi-component Reactions: Reactions like the Mannich reaction can assemble multi-substituted piperidines in a highly convergent manner from simpler starting materials. rsc.org

Novel Catalytic Methods: Gold-catalyzed cyclization of N-homopropargyl amides has been shown to produce piperidin-4-ols, which are versatile intermediates. nih.gov

Synthetic MethodDescriptionTypical Starting MaterialsReference
Catalytic HydrogenationReduction of a pyridine ring to a piperidine ring.Substituted Pyridines chemicalbook.com
Dieckmann CondensationIntramolecular cyclization of a diester to form a β-keto ester.Acyclic diesters with an amine beilstein-journals.org
Vinylogous Mannich ReactionA three-component reaction to assemble chiral dihydropyridinone intermediates.Dienol ether, aldehyde, amine rsc.org
Gold-Catalyzed CyclizationSequential cyclization, reduction, and rearrangement to form piperidin-4-ols.N-homopropargyl amides nih.gov

The final key bond formation in the synthesis of the target molecule is the attachment of the 4-methylpiperidine ring to the ethoxy linker.

N-Alkylation: This is the most direct approach, involving the reaction of 4-methylpiperidine with the previously synthesized aryl ether intermediate bearing a leaving group (e.g., 4-(2-bromoethoxy)aniline). This is a standard SN2 reaction where the secondary amine of the piperidine acts as the nucleophile.

Reductive Amination: An alternative strategy involves reacting 4-methylpiperidine with an aldehyde-functionalized precursor, such as 4-(2-oxoethoxy)aniline. The intermediate iminium ion is then reduced in situ using a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH3CN) to form the final C-N bond.

Development of Stereoselective Synthetic Pathways for Analogues

For structural analogues of this compound that may contain additional stereocenters on the piperidine ring, controlling the stereochemistry during synthesis is paramount. Significant research has been dedicated to developing stereoselective methods for constructing substituted piperidines. nih.gov

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids (e.g., L-lysine), to construct the piperidine core with defined stereochemistry. rsc.org

Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in key ring-forming or functionalization steps. For example, Rh-catalyzed asymmetric carbometalation of dihydropyridines provides access to a wide variety of enantioenriched 3-substituted piperidines. acs.org

Substrate-Controlled Diastereoselection: In molecules with existing stereocenters, the stereochemical outcome of a reaction can be directed by the steric and electronic properties of the substrate itself.

Biosynthesis-Inspired Strategies: Mimicking biosynthetic pathways, such as those involving the cyclization of δ-amino carbonyl intermediates, has inspired stereoselective three-component reactions to build complex chiral piperidines. rsc.org

These advanced strategies allow for the precise synthesis of specific stereoisomers, which is often crucial for optimizing the pharmacological activity of piperidine-containing drug candidates.

Green Chemistry Approaches in the Synthesis of Related Compounds

The synthesis of pharmacologically relevant molecules, such as this compound and its structural analogues, is increasingly being guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. Research into the synthesis of related piperidine and phenylamine derivatives has highlighted several innovative strategies that align with these goals, including the use of eco-friendly solvents, novel catalytic systems, and one-pot reaction methodologies.

A significant focus in the green synthesis of precursors for compounds like this compound is the reduction of nitroaromatics to their corresponding anilines. The phenylamine moiety is a crucial component of the target molecule, and traditional methods for its creation often involve harsh reducing agents that produce significant waste. Modern approaches, however, have demonstrated the efficacy of catalytic hydrogenation using nanoparticle catalysts, which offer high efficiency and recyclability. For instance, the reduction of 4-nitrophenol to 4-aminophenol, a key structural analogue of the phenylamine portion of the target compound, has been successfully achieved using various nanocatalyst systems under mild conditions. semanticscholar.orgrsc.orgmdpi.com These methods often utilize water as a solvent, further enhancing their green credentials. mdpi.com

Electrochemical methods also present a promising green alternative for the reduction of nitrophenols. researchgate.net By using electricity to drive the chemical transformation, the need for chemical reducing agents can be eliminated, thereby reducing the generation of byproducts. researchgate.net

Another critical aspect of synthesizing this compound and its analogues is the formation of the ether linkage. Traditional etherification reactions, such as the Williamson ether synthesis, often rely on polar aprotic solvents and strong bases, which can be environmentally problematic. Recent advancements have explored the use of more benign catalysts and solvent systems. For example, the etherification of benzyl (B1604629) alcohols, which are structurally related to the piperidine ethanol (B145695) moiety, has been achieved using iron(III) chloride as a catalyst in propylene (B89431) carbonate, a green and recyclable solvent. nih.gov This approach offers high atom economy as it produces only water as a byproduct. nih.gov

Below are data tables summarizing research findings on green chemistry approaches for the synthesis of structural analogues and key precursors of this compound.

Table 1: Green Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol

Catalyst SystemReducing AgentSolventKey FindingsReference(s)
Pd@NixB–SiO2/RGOH₂-High catalytic performance and enhanced hydrogen spillover. rsc.org
Pt@Co-Al LDHNaBH₄WaterSuperior catalytic activity and stability under environmental conditions. mdpi.com
Calix researchgate.netarene Derived CuO NanoparticlesNaBH₄-Excellent catalytic agent for the eco-friendly conversion. tandfonline.com
Gold and Silver ElectrodesElectricityWaterEffective electrochemical reduction with virtually no undesired by-products. researchgate.net

Table 2: Green Synthesis of Substituted Piperidine Derivatives

Reaction TypeCatalystSolventKey FeaturesReference(s)
One-pot, multi-component condensationSodium Lauryl Sulfate (SLS)WaterNontoxic, recyclable, and environmentally friendly catalyst; reaction at room temperature. scispace.comresearchgate.net
One-pot synthesisBi(NO₃)₃·5H₂O-Efficient synthesis of functionalized piperidines. researchgate.net
N-alkylation of aldoximesDodecylbenzenesulfonic acid (DBSA)Water (organized aqueous media)In situ cycloaddition in the absence of organic solvent and catalyst. rsc.org

Table 3: Eco-Friendly Etherification Reactions

ReactionCatalystSolventAdvantagesReference(s)
Homo- and Cross-Etherification of Benzyl AlcoholsFeCl₂·4H₂O / FeCl₃·6H₂OPropylene CarbonateCheap, less toxic catalyst; green and recyclable solvent; high atom economy. nih.gov

Structure Activity Relationship Sar Studies of 4 2 4 Methyl Piperidin 1 Yl Ethoxy Phenylamine Analogues

Elucidation of Pharmacophoric Features within the Piperidine-Ethoxy-Phenylamine Scaffold

Pharmacophore modeling identifies the essential structural features of a molecule responsible for its biological activity. For the piperidine-ethoxy-phenylamine scaffold, several key pharmacophoric features have been identified, primarily in the context of histamine (B1213489) H3 receptor antagonists. rjptonline.orgnih.gov

The fundamental components of the pharmacophore include:

A Basic Amine Center: The nitrogen atom within the piperidine (B6355638) ring is a crucial feature. mdpi.com It is typically protonated at physiological pH, allowing it to form a key ionic interaction or salt bridge with an acidic residue, such as an aspartate (Asp) in the binding site of the target receptor. nih.gov

A Hydrophobic/Aromatic Region: The phenylamine portion of the scaffold serves as a significant hydrophobic and aromatic feature, engaging in van der Waals and pi-stacking interactions with the receptor. researchgate.net

A Hydrogen Bond Acceptor: The ether oxygen in the ethoxy linker often acts as a hydrogen bond acceptor, contributing to the binding affinity. rjptonline.org

The spatial arrangement of these features is critical. The ethoxy chain acts as a spacer, ensuring the optimal distance and orientation between the basic piperidine head and the aromatic phenylamine tail to fit effectively within the receptor's binding pocket. nih.gov Studies on related scaffolds have identified common pharmacophoric features as including two aromatic groups, two hydrophobic regions, and multiple hydrogen bond acceptors. rjptonline.org

**4.2. Impact of Substituent Modifications on Biological Activity and Selectivity

Modifications to the phenyl ring of the 4-[2-(4-Methyl-piperidin-1-yl)-ethoxy]-phenylamine scaffold have a profound impact on biological activity. The nature, position, and size of substituents can alter the electronic properties and steric profile of the molecule, thereby influencing its interaction with the target protein. nih.govpharmacophorejournal.com

Research on related N-(piperidin-4-yl)benzamide derivatives has shown that the introduction of specific substituents can significantly enhance antitumor activity. researchgate.net For instance, placing a chlorine atom or a hydroxyl group at the para-position of the phenyl ring was found to be particularly beneficial. researchgate.net Electron-withdrawing groups, such as trifluoromethyl (CF3), have also been explored, with their placement at different positions on the ring leading to varied effects on activity. researchgate.netmdpi.com The introduction of an additional ether functionality elsewhere in the lipophilic part of related molecules has also been shown to influence activity and selectivity. nih.gov

Compound SeriesPhenyl Ring SubstitutionObserved Influence on Biological Activity
N-(piperidin-4-yl)benzamidespara-ChloroSignificantly enhanced antitumor activity. researchgate.net
N-(piperidin-4-yl)benzamidespara-HydroxylEnhanced antitumor activity. researchgate.net
N-Arylpiperazinesmeta-NitroHigh affinity for Dopamine (B1211576) D2 receptors (Ki = 54 nM). nih.gov
Carbamate AnaloguesAdditional Ether GroupDifferentially influenced activity and selectivity toward H3 receptors. nih.gov

The piperidine moiety is a critical structural element, and modifications to this ring system can lead to significant changes in biological activity and receptor selectivity. mdpi.comacs.org In the context of dual-acting ligands, the piperidine ring has been identified as a key feature for activity at both histamine H3 and sigma-1 (σ1) receptors. acs.orgacs.org

One of the most common modifications is the replacement of the piperidine ring with a piperazine (B1678402) ring. This single-atom change can dramatically shift selectivity. For example, in one series of compounds, the piperidine-containing analogue displayed high dual affinity for H3 and σ1 receptors, whereas its piperazine counterpart was highly selective for the H3 receptor. acs.orgacs.org Further modifications, such as N-alkylation of the piperidine nitrogen or the introduction of substituents onto the ring itself, can also fine-tune the compound's pharmacological profile. nih.govnih.gov For instance, replacing an unsubstituted piperidine ring with 4-pyridyl analogues has been shown to influence affinity at the human H3 receptor. acs.org Studies on atypical dopamine transporter (DAT) inhibitors found that replacing a piperazine with a piperidine ring system was well-tolerated at DAT and improved metabolic stability. nih.gov

Original MoietyModified MoietyFunctional OutcomeReference Compound Series
PiperidinePiperazineShifted activity from dual H3/σ1 to H3-selective. acs.orgacs.orgKSK68 vs. KSK67
PiperazineHomopiperazineMaintained affinity at the dopamine transporter (DAT). nih.govAtypical DAT Inhibitors
PiperazinePiperidineImproved metabolic stability while retaining DAT affinity. nih.govAtypical DAT Inhibitors
Unsubstituted Piperidine4-Pyridyl PiperidineAltered affinity for the human H3 receptor. acs.orgBiphenyl Derivatives

The alkyl ether chain connecting the piperidine and phenylamine moieties plays a crucial role as a linker, dictating the spatial relationship between these two key pharmacophoric elements. nih.gov Altering its length, flexibility, and branching can significantly affect how the ligand fits into the binding site of its target receptor. rsc.orgnih.gov

Studies on various classes of receptor ligands have consistently shown that there is often an optimal chain length for maximal activity. rsc.orgnih.gov For instance, in a series of novel histamine H3 receptor antagonists, the most potent compounds resulted from attaching a substituted aniline (B41778) to the piperidine pharmacophore via a two-methylene linker. nih.gov Extending or shortening this chain can lead to a decrease in affinity by misaligning the key interacting groups with their counterparts in the receptor. Similarly, introducing branching into the chain can restrict its conformational freedom, which may be either beneficial or detrimental depending on whether the resulting preferred conformation aligns with the receptor's binding requirements. The properties of organic molecules, including their thermal stability and charge-carrier mobility, can be crucially dependent on the length of such alkyl chains. rsc.org

Conformational Analysis and its Correlation with Biological Response

The three-dimensional conformation of a molecule is paramount to its biological activity. nih.gov For flexible molecules like this compound analogues, which possess several rotatable bonds, conformational analysis helps to identify the low-energy, biologically active conformation that is recognized by the receptor. acs.orgnih.gov

The flexibility of the ethoxy linker allows the piperidine and phenylamine rings to adopt various spatial orientations relative to one another. However, binding to a receptor requires the molecule to adopt a specific conformation that is complementary to the binding site. The energetic cost of adopting this conformation must not be too high, or the binding affinity will be weak. Studies on related molecules have shown that even small changes in structure can lead to different molecular conformations, which in turn defines their intermolecular interactions and crystal packing. mdpi.com In some cases, replacing a flexible alkyl chain with a more rigid moiety has resulted in higher-affinity ligands, suggesting that pre-organizing the molecule into a favorable conformation can enhance binding. nih.gov The study of N-methylated peptides has also indicated the relevance of an extended conformer for anti-parasitic activity, highlighting the importance of molecular shape. nih.gov

Computational Chemistry in SAR Elucidation

Computational chemistry has become an indispensable tool for understanding and predicting the structure-activity relationships of drug candidates. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore mapping are routinely used to rationalize experimental findings and guide the design of new, more potent analogues. acs.orgnih.gov

3D-QSAR and Pharmacophore Modeling: These methods help to build a three-dimensional model of the essential features required for activity. rjptonline.org By aligning a series of active and inactive molecules, these models can identify the key steric and electronic properties that govern biological response, providing insights that can guide the design of new inhibitors. rjptonline.org

Molecular Docking: Docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This technique can elucidate specific interactions, such as hydrogen bonds or salt bridges, between the ligand and amino acid residues in the binding pocket. nih.gov For example, docking studies on dopaminergic ligands proposed a stable interaction involving a salt bridge between the piperidine moiety and an aspartate residue (Asp114) of the D2 receptor. nih.gov

Density Functional Theory (DFT): DFT calculations are used to analyze the electronic structure of molecules. nanobioletters.com This can help in understanding the reactivity and stability of different parts of the molecule, providing a deeper insight into its molecular characteristics. nanobioletters.comresearchgate.net

These computational approaches allow researchers to build and test hypotheses in silico, prioritizing the synthesis of compounds that are most likely to have the desired biological activity, thereby accelerating the drug discovery process.

In Vitro and Preclinical Pharmacological Investigations of 4 2 4 Methyl Piperidin 1 Yl Ethoxy Phenylamine Analogues

Antimicrobial and Antifungal Activity Studies

Analogues of 4-[2-(4-Methyl-piperidin-1-yl)-ethoxy]-phenylamine have been the subject of numerous studies to evaluate their efficacy against a spectrum of microbial and fungal pathogens. These investigations are crucial in the search for new antimicrobial agents to combat the growing challenge of drug-resistant infections.

Antibacterial Efficacy Against Bacterial Strains

Several studies have demonstrated the antibacterial potential of piperidine-containing compounds. For instance, a series of novel 7-(3-alkoxyimino-4-amino-4-methylpiperidin-1-yl)fluoroquinolone derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria. biomolther.org Notably, these compounds were effective against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE), with Minimum Inhibitory Concentrations (MICs) ranging from 0.125 to 4 μg/mL. biomolther.org

In another study, novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives were synthesized and evaluated for their antimicrobial properties. One of the compounds exhibited significant antibacterial activity, particularly against Staphylococcus aureus and MRSA, with a MIC value of 6.25 μg/mL. nih.gov

Furthermore, research on N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues revealed their efficacy against extended-spectrum-β-lactamase (ESBL) producing clinical strains of Escherichia coli. biomedpharmajournal.org Specific analogues showed promising activity, with zones of inhibition of 13 ± 2 mm and 15 ± 2 mm at a concentration of 50 mg/mL. biomedpharmajournal.org

Compound/Analogue ClassBacterial Strain(s)Activity (MIC/Zone of Inhibition)Reference
7-(3-alkoxyimino-4-amino-4-methylpiperidin-1-yl)fluoroquinolonesStaphylococcus aureus (including MRSA), Staphylococcus epidermidis (including MRSE), Streptococcus pneumoniaeMICs: 0.125-4 μg/mL biomolther.org
2-[4-(substituted piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazolesStaphylococcus aureus, MRSAMIC: 6.25 μg/mL nih.gov
N-(4-methylpyridin-2-yl) thiophene-2-carboxamidesESBL-producing Escherichia coli ST131Zone of Inhibition: 13-15 mm at 50 mg/mL biomedpharmajournal.org

Antifungal Efficacy Against Fungal Strains

The antifungal potential of piperidine (B6355638) analogues has also been a significant area of investigation. Studies on 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives identified several compounds with significant antifungal activities, exhibiting MIC values of 3.12 μg/mL, which are comparable to the standard antifungal drug fluconazole. nih.gov

Research into synthetic 6-alkyl-2,3,4,5-tetrahydropyridines, which mimic natural piperideines, revealed that compounds with C-14 to C-18 alkyl chain lengths at the C-6 position possess varying degrees of antifungal activity. nih.gov Specifically, 6-hexadecyl-2,3,4,5-tetrahydropyridine demonstrated minimum fungicidal concentrations (MFCs) of 15.0 μg/mL and 7.5 μg/mL against Candida albicans and Candida glabrata, respectively. nih.gov

Furthermore, a study on piperidine-based 1,2,3-triazolylacetamide derivatives showed high activity against the emerging fungal pathogen Candida auris. nih.gov The most active derivatives displayed MIC values ranging from 0.24 to 0.97 μg/mL and MFCs from 0.97 to 3.9 μg/mL. nih.gov

Compound/Analogue ClassFungal Strain(s)Activity (MIC/MFC)Reference
2-[4-(substituted piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazolesFungal strainsMIC: 3.12 μg/mL nih.gov
6-alkyl-2,3,4,5-tetrahydropyridinesCandida albicans, Candida glabrataMFC: 15.0 μg/mL (C. albicans), 7.5 μg/mL (C. glabrata) nih.gov
Piperidine based 1,2,3-triazolylacetamide derivativesCandida aurisMIC: 0.24-0.97 μg/mL; MFC: 0.97-3.9 μg/mL nih.gov

Mechanisms of Antimicrobial Action for Related Compounds

The mechanisms through which piperidine-containing compounds exert their antimicrobial effects are multifaceted. For some sulfonamide derivatives incorporating a piperidine moiety, the antibacterial action involves damaging the integrity of the cell membrane. nih.gov This disruption of the cell's primary barrier leads to leakage of cellular contents and ultimately cell death. nih.gov

In the context of antifungal activity, a prominent mechanism for many azole-based compounds, which can include a piperidine scaffold, is the interference with ergosterol (B1671047) biosynthesis. nih.gov Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and cell lysis. ebi.ac.uk For instance, piperidine based 1,2,3-triazolylacetamide derivatives have been shown to disrupt the plasma membrane of C. auris. nih.gov Further investigations revealed that these compounds induce apoptosis and cause cell cycle arrest in the S-phase, indicating a multi-pronged attack on the fungal cells. nih.gov The antifungal activity of certain 6-alkyl-2,3,4,5-tetrahydropyridine alkaloids is also hypothesized to be linked to their aliphatic chain length, suggesting that their ability to interact with and disrupt the fungal cell membrane is a key factor in their efficacy. nih.gov

Receptor and Transporter Modulatory Effects

Beyond their antimicrobial properties, analogues of this compound have been investigated for their effects on central nervous system targets, particularly the dopamine (B1211576) and serotonin (B10506) transporters, which are critical in regulating neurotransmitter levels and are implicated in various neurological and psychiatric disorders.

Dopamine Transporter (DAT) Binding and Inhibition Profile of Analogues

Analogues of this compound have been designed and evaluated for their affinity and selectivity for the dopamine transporter (DAT). Structure-activity relationship studies on a series of (bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines revealed compounds with moderate to high affinity for DAT. nih.gov For example, specific lead compounds exhibited DAT binding affinities (Ki) of 230 nM, 2.60 nM, and 37.8 nM. nih.gov These compounds also demonstrated significant selectivity for DAT over the serotonin transporter (SERT), with selectivity ratios ranging from 180-fold to 4,885-fold. nih.gov

Further research on meperidine analogues, which share the piperidine core, has also shed light on DAT binding. miami.edu The substitution pattern on the phenyl ring was found to significantly influence the potency and selectivity of these compounds for transporter binding sites. miami.edu For instance, a 3,4-dichloro derivative was identified as the most potent ligand of the series for DAT binding sites. miami.edu

Compound/Analogue ClassDAT Binding Affinity (Ki)DAT/SERT SelectivityReference
(Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines (Lead compounds)2.60 nM, 37.8 nM, 230 nM180 to 4,885-fold nih.gov
Meperidine Analogues (3,4-dichloro derivative)Potent DAT ligand (specific Ki not stated)Data not available miami.edu

Serotonin Transporter (SERT) and Receptor Interactions

The interaction of piperidine analogues with the serotonin transporter (SERT) and various serotonin receptors is another area of active research. Studies on 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives have identified these compounds as high-affinity ligands for SERT. nih.gov The inhibition constants (Ki) for these compounds were in the range of 2 to 400 nM, which is comparable to the well-known SERT inhibitor, fluoxetine. nih.gov

In the case of meperidine analogues, they generally showed more selectivity for SERT binding sites over DAT. miami.edu A 2-naphthyl derivative, in particular, exhibited the most potent binding affinity and was highly selective for SERT. miami.edu

Beyond the transporter, interactions with serotonin receptors have also been explored. For example, 4-phenylpiperidine-2-carboxamide analogues have been identified as positive allosteric modulators (PAMs) of the serotonin 5-HT2C receptor. nih.gov These compounds enhance the receptor's response to endogenous serotonin. nih.gov Additionally, certain piperidine derivatives have been shown to possess affinity for the 5-HT1A receptor. nih.govwikipedia.org

Compound/Analogue ClassTargetActivity (Ki/Interaction)Reference
3-[(aryl)(4-fluorobenzyloxy)methyl]piperidinesSERTKi: 2-400 nM nih.gov
Meperidine Analogues (2-naphthyl derivative)SERTPotent and selective ligand (specific Ki not stated) miami.edu
4-Phenylpiperidine-2-carboxamides5-HT2C ReceptorPositive Allosteric Modulator nih.gov
Dexmethylphenidate5-HT1A ReceptorBinding affinity observed wikipedia.org

Adrenergic Receptor Affinity and Activity

Analogues of this compound, specifically those containing a substituted piperidine ring attached to a phenyl ether moiety, have been investigated for their affinity and selectivity towards adrenergic receptors. Research into (2-cyclopropoxyphenyl)piperidine derivatives has provided insights into how modifications of the piperidine and phenyl portions of the molecule can influence binding to α1-adrenergic receptor subtypes.

A series of (2-cyclopropoxyphenyl)piperidine derivatives were synthesized and evaluated for their binding affinity at α1a, α1d, and α1b adrenergic receptors. The results, presented in the table below, demonstrate that these compounds can exhibit high affinity and selectivity for the α1a and α1d subtypes over the α1b subtype. This selectivity is a crucial aspect of drug design, as different receptor subtypes can mediate different physiological effects.

Table 1: Adrenergic Receptor Binding Affinities of (2-cyclopropoxyphenyl)piperidine Derivatives

Compound α1a-AR Ki (nM) α1d-AR Ki (nM) α1b-AR Ki (nM) Selectivity (α1b/α1a) Selectivity (α1b/α1d)
Derivative 1 0.91 2.0 107 117.6 53.5
Derivative 2 79.0 57.0 839.8 10.6 14.7
Compound 17a Not specified Not specified Not specified 11 to 155-fold 6 to 171-fold

Data sourced from a study on (2-cyclopropoxyphenyl)piperidine derivatives. Ki values represent the inhibition constant, a measure of binding affinity.

The synthesized (2-cyclopropoxyphenyl)piperidine derivatives displayed a range of binding affinities, with Ki values for the α1a-AR from 0.91 nM to 79.0 nM and for the α1d-AR from 2.0 nM to 57 nM. nih.gov In contrast, the affinities for the α1b-AR were significantly lower, with Ki values ranging from 107 nM to 839.8 nM. nih.gov This translates to a selectivity ratio of Ki(α1b)/Ki(α1a) of 11 to 155-fold and Ki(α1b)/Ki(α1d) of 6 to 171-fold, indicating a preferential binding to the α1a and α1d subtypes. nih.gov Such selectivity may offer therapeutic advantages by minimizing side effects associated with α1b-adrenergic receptor blockade.

Equilibrative Nucleoside Transporter (ENT) Inhibition

The structural motif of a substituted piperidine or piperazine (B1678402) connected to an aromatic system is found in compounds investigated for their ability to inhibit equilibrative nucleoside transporters (ENTs). While direct studies on analogues of this compound are not extensively documented in this context, research on structurally related molecules provides valuable insights.

One such compound, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), and its analogues have been studied for their inhibitory effects on human ENT1 and ENT2. anu.edu.aunih.govfrontiersin.org These transporters play a critical role in nucleoside salvage pathways and the cellular uptake of nucleoside analogue drugs used in chemotherapy. anu.edu.aunih.gov

A study on FPMINT revealed that it inhibited [3H]uridine and [3H]adenosine transport through both ENT1 and ENT2 in a concentration-dependent manner. anu.edu.aunih.gov Notably, the IC50 value of FPMINT for ENT2 was found to be 5-10-fold lower than for ENT1, indicating a degree of selectivity for the ENT2 transporter. anu.edu.aunih.gov Further kinetic studies showed that FPMINT reduced the Vmax of [3H]uridine transport in both ENT1 and ENT2 without affecting the Km, suggesting an irreversible and non-competitive mode of inhibition. anu.edu.aunih.gov

Structure-activity relationship (SAR) studies on FPMINT analogues have highlighted the importance of different structural components for inhibitory activity. For instance, replacement of the naphthalene (B1677914) moiety with a benzene (B151609) ring was found to abolish the inhibitory effects on both ENT1 and ENT2. frontiersin.org However, specific substitutions on this benzene ring could restore or modulate the activity. The presence of a halogen substituent on the fluorophenyl moiety attached to the piperazine ring was also found to be essential for the inhibitory effects on both transporters. frontiersin.org

Table 2: ENT Inhibitory Activity of FPMINT Analogues

Compound Target IC50 (µM)
FPMINT ENT1 5-10 fold higher than ENT2
ENT2 5-10 fold lower than ENT1
Analogue 2b ENT1 12.68
ENT2 2.95
Analogue 3c ENT1 2.38
ENT2 0.57

Data from a study on FPMINT and its analogues. IC50 values represent the concentration required for 50% inhibition.

Among the tested analogues, compound 3c emerged as the most potent inhibitor, being more selective for ENT2. frontiersin.org Like FPMINT, it was found to be an irreversible and non-competitive inhibitor. frontiersin.org These findings suggest that the piperazine/piperidine core, when appropriately substituted, can serve as a scaffold for the development of potent and selective ENT inhibitors.

Enzyme Inhibition and Modulation Studies

Kinase Inhibition (e.g., HSP90, Src/Abl)

The this compound scaffold and its close analogues have been explored in the context of kinase inhibition, particularly targeting Heat Shock Protein 90 (HSP90) and the Src/Abl tyrosine kinases. These enzymes are critical in cancer cell signaling and survival, making them important targets for therapeutic intervention.

HSP90 Inhibition:

While direct evidence for this compound analogues as HSP90 inhibitors is limited, the broader class of compounds containing substituted piperidine and phenylamine moieties has been investigated. The design of novel triazine derivatives as HSP90 inhibitors has been reported, with some compounds showing the ability to bind to the N-terminal domain of HSP90, leading to the degradation of client proteins and inhibition of tumor cell proliferation. polyu.edu.hk One potent compound from this series, A14, was found to degrade client proteins such as HER2, AKT, RAF-1, CDK4, and CDK6 without inducing the heat shock response, a common side effect of many HSP90 inhibitors. polyu.edu.hk

Src/Abl Kinase Inhibition:

A significant finding in this area is the discovery of N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530), a dual-specific c-Src/Abl kinase inhibitor. anu.edu.au This compound contains a 2-(4-methylpiperazin-1-yl)ethoxy side chain, which is structurally very similar to the side chain of the compound of interest. AZD0530 was found to inhibit c-Src and Abl enzymes at low nanomolar concentrations and demonstrated high selectivity over a panel of other protein kinases. anu.edu.au

Table 3: Kinase Inhibitory Activity of AZD0530

Kinase Target IC50 (nM)
c-Src Low nanomolar
Abl Low nanomolar

Data for AZD0530, a compound with a similar side chain to this compound.

The potent inhibitory activity of AZD0530 highlights the potential of the 2-(4-methylpiperazin-1-yl)ethoxy moiety as a key pharmacophore for targeting Src and Abl kinases. This suggests that analogues of this compound could also exhibit significant activity against these important cancer targets.

Aldose Reductase Inhibition

Various synthetic compounds have been investigated for their aldose reductase inhibitory activity. For example, a series of quinazolin-4(1H)-one derivatives have been synthesized and shown to be potent and selective aldose reductase inhibitors, with IC50 values ranging from 0.015 to 31.497 µM. nanobioletters.com Another study on thiazolidine-2,4-dione hybrids reported a compound with an IC50 value of 0.16 µM. nanobioletters.com

Additionally, indole-based derivatives have been explored as bifunctional aldose reductase inhibitors and antioxidants. nih.gov Certain derivatives possessing an acyl or ethoxycarbonyl substituent on the indole (B1671886) nitrogen exhibited IC50 values in the low to medium nanomolar range for aldose reductase inhibition. nih.gov

Although these examples are not direct analogues, they demonstrate that the incorporation of heterocyclic rings like piperidine within a larger molecular scaffold can lead to potent aldose reductase inhibition. The specific contribution of the this compound structure to aldose reductase inhibition remains an area for future investigation.

Acetylcholinesterase (AChE) Inhibition

The inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132), is a key therapeutic strategy for Alzheimer's disease. The piperidine moiety is a common feature in many known AChE inhibitors, including the drug Donepezil (B133215). Consequently, analogues of this compound are of interest in this area.

Several studies have explored the AChE inhibitory potential of various piperidine and piperazine derivatives. For instance, a series of 1-benzyl-3,5-bis(benzylidene)piperidin-4-one derivatives were synthesized and evaluated. nih.gov Within this series, a compound bearing a nitro substituent (compound 1d) showed the highest activity against AChE with an IC50 value of 12.55 µM, which was comparable to the standard drug rivastigmine (B141) (IC50 = 10.87 µM). nih.gov

In another study, 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were investigated as potential AChE inhibitors. nih.gov The most potent compound in this series, featuring an ortho-chlorine substituent on the phenyl ring, exhibited an IC50 of 0.91 ± 0.045 μM. nih.gov A derivative with a meta-methoxy group also showed favorable potency with an IC50 of 5.5 ± 0.7 μM. nih.gov

Furthermore, a series of N-(2-(piperidin-1-yl)ethyl)benzamide derivatives were synthesized and evaluated for their anti-AChE activity. The most active compound in this series, with a fluorine atom at the ortho position of the phenyl ring, demonstrated an impressive IC50 of 13 ± 2.1 nM, which was superior to the reference drug donepezil (IC50 = 0.6 ± 0.05 µM).

Table 4: Acetylcholinesterase Inhibitory Activity of Piperidine/Piperazine Derivatives

Compound Series Most Potent Analogue AChE IC50
1-benzyl-3,5-bis(benzylidene)piperidin-4-ones Nitro-substituted (1d) 12.55 µM
2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-diones ortho-Chloro substituted (4a) 0.91 ± 0.045 µM
N-(2-(piperidin-1-yl)ethyl)benzamides ortho-Fluoro substituted (5d) 13 ± 2.1 nM

IC50 values represent the concentration required for 50% inhibition of acetylcholinesterase.

These findings collectively suggest that the piperidine moiety, as present in this compound, is a valuable scaffold for designing potent AChE inhibitors. The specific substitutions on the phenylamine and piperidine rings would likely play a crucial role in determining the inhibitory potency and selectivity.

Cyclin-Dependent Kinase 8 (CDK8) Inhibition

An examination of published preclinical studies did not yield specific data on the Cyclin-Dependent Kinase 8 (CDK8) inhibitory activity of compounds that are structural analogues of this compound. While CDK8 is a recognized target in oncology, research on inhibitors is focused on other chemical scaffolds. nih.govijbs.com

Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition

In the reviewed literature, there were no specific preclinical investigations found that evaluated analogues of this compound for inhibitory activity against Nicotinamide Phosphoribosyltransferase (NAMPT). The development of NAMPT inhibitors has centered on distinct classes of molecules. karyopharm.comsdhbcoalition.org

Other Preclinical Biological Activities

Anticonvulsant Properties in Preclinical Models

A comprehensive search of preclinical literature did not identify studies investigating the anticonvulsant properties of compounds structurally analogous to this compound. Research in this area has primarily focused on other chemical series. nih.govmdpi.com

Antidiabetic and Hypolipidemic Efficacy in Preclinical Studies

Preclinical studies detailing the antidiabetic or hypolipidemic efficacy of analogues of this compound were not identified in the surveyed scientific literature. Current research on novel antidiabetic agents explores a variety of other molecular structures. mdpi.comfrontiersin.org

Osteoblastogenic and Osteogenic Effects in Cellular and Preclinical Models

No data from cellular or preclinical models describing the osteoblastogenic or osteogenic effects of analogues of this compound were found in the reviewed literature. Research into bone anabolic agents is focused on different types of compounds. nih.govmdpi.com

Investigation of Melanin-Targeting Potential for Imaging or Therapy

Analogues of this compound, particularly those based on a benzamide (B126) scaffold, have been a significant focus of preclinical research for their potential as melanin-targeting agents for melanoma imaging and targeted radionuclide therapy. nih.gov Melanin (B1238610), a pigment overproduced in most malignant melanomas, serves as a highly specific target. researchgate.net

The core structure of these analogues, often featuring an aromatic ring linked to a side chain with a terminal amine, shows a strong affinity for melanin. nih.gov One of the foundational compounds in this class is N-(2-diethylaminoethyl)-4-iodobenzamide (BZA). nih.gov Extensive research has been conducted to modify this structure to improve affinity, pharmacokinetics, and tumor uptake.

Preclinical studies have evaluated a series of (hetero)aromatic analogues of BZA, where the benzene moiety is replaced with other aromatic structures like quinoline (B57606) and quinoxaline (B1680401) to leverage the high melanin affinity of polycyclic aromatic compounds. nih.gov The binding affinity of these radiolabeled compounds to synthetic melanin has been quantified, demonstrating the influence of structural modifications and lipophilicity on target engagement. The quinoline and quinoxaline derivatives, in particular, showed high and sustained tumor uptake in preclinical models, suggesting their potential for clinical application in radionuclide therapy. nih.gov

Below is a table summarizing the in vitro melanin binding properties of several key analogues.

Compound IDStructureLog P% Bound to Melanin (in water)% Bound to Melanin (in PBS)
BZA N-(2-diethylaminoethyl)-4-iodobenzamide-78.6%13.8%
5e N-(2-(diethylamino)ethyl)naphthalene-2-carboxamide1.5487.6%56.1%
5h N-(2-(diethylamino)ethyl)-6-iodoquinoline-2-carboxamide1.8787.4%43.2%
5k N-(2-(diethylamino)ethyl)-6-iodoquinoxaline-2-carboxamide1.1267.4%47.3%
5l 2-(2-(diethylamino)ethyl)-5-iodoisoindoline-1,3-dione0.5144.8%35.3%

Data sourced from NCBI bookshelf NBK23447. nih.gov

These preclinical findings underscore the robust potential of this chemical class for developing theranostic agents against melanoma by specifically targeting melanin. researchgate.net The structural similarity between these benzamide derivatives and this compound suggests a shared potential for melanin affinity that could be explored in future research.

Antioxidant Activity Evaluation

Detailed research findings and data tables regarding the antioxidant activity of this compound analogues are not available in the public domain based on the conducted searches. Scientific literature providing specific data from in vitro antioxidant assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, FRAP (Ferric Reducing Antioxidant Power), or other relevant tests for this particular set of compounds could not be identified.

Consequently, a data table summarizing the antioxidant properties of these analogues cannot be constructed.

Computational Chemistry and Molecular Modeling for Mechanistic Insights into 4 2 4 Methyl Piperidin 1 Yl Ethoxy Phenylamine Analogues

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to investigate the electronic structure and reactivity of molecules. These calculations provide a wealth of information about molecular properties that are not readily accessible through experimental techniques alone.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical method used to study the electronic structure of many-body systems. jksus.org It has been widely applied to investigate the geometric and electronic properties of piperidine (B6355638) derivatives and related compounds. jksus.orgresearchgate.net For analogues of 4-[2-(4-Methyl-piperidin-1-yl)-ethoxy]-phenylamine, DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-31G** or higher, can be employed to determine optimized molecular geometries, atomic charges, and vibrational frequencies. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability.

The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. amazonaws.com A smaller energy gap implies higher reactivity and lower stability, as it is easier to excite an electron from the HOMO to the LUMO. nih.gov For analogues of this compound, a lower HOMO-LUMO gap might suggest a higher propensity to interact with biological targets. amazonaws.com In related heterocyclic compounds, the distribution of HOMO and LUMO densities can indicate the likely sites of electrophilic and nucleophilic attack. amazonaws.com

Table 1: Frontier Molecular Orbital Energies of a Phenylpiperazine Analogue

Molecular Orbital Energy (eV)
HOMO -5.67
LUMO -1.23
Energy Gap (ΔE) 4.44

This is an example table based on data for analogous compounds.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. rsc.org The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue. Green areas represent neutral potential.

For analogues of this compound, the MEP surface can identify the most likely sites for hydrogen bonding and other non-covalent interactions with a biological target. researchgate.netresearchgate.net Typically, the nitrogen and oxygen atoms would be expected to show negative electrostatic potential, making them potential hydrogen bond acceptors.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It examines the delocalization of electron density between filled Lewis-type NBOs (donors) and empty non-Lewis NBOs (acceptors). This analysis can quantify the extent of conjugation and hyperconjugation, which are crucial for molecular stability.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ekb.eg This method is instrumental in drug discovery for identifying potential drug candidates and understanding their binding mechanisms at the molecular level.

For analogues of this compound, molecular docking studies can be performed against a specific protein target to predict their binding affinity and mode of interaction. nih.gov The docking results can reveal key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that contribute to the stability of the ligand-protein complex. nih.gov For example, computational studies on piperidine-based compounds have successfully identified crucial amino acid residues involved in binding to their targets. nih.gov

Table 2: Docking Scores of Piperidine Analogues with a Target Protein

Compound Docking Score (kcal/mol) Key Interacting Residues
Analogue 1 -8.5 Tyr123, Phe256, Asp345
Analogue 2 -7.9 Tyr123, Leu258, Ser346
Analogue 3 -9.1 Trp120, Phe256, Asp345

This is an example table based on data for analogous compounds.

Molecular Dynamics Simulations for Binding Conformation and Stability

Molecular Dynamics (MD) simulations provide a dynamic view of the behavior of a ligand-protein complex over time. researchgate.net By simulating the motion of atoms and molecules, MD can assess the stability of the docked conformation and provide insights into the flexibility of both the ligand and the protein.

For the most promising analogues of this compound identified through molecular docking, MD simulations can be employed to validate the binding mode and evaluate the stability of the complex. researchgate.net Analysis of the MD trajectory can provide information on the root-mean-square deviation (RMSD) of the ligand and protein, root-mean-square fluctuation (RMSF) of individual residues, and the persistence of key intermolecular interactions over the simulation time. researchgate.net These simulations offer a more realistic representation of the biological environment and can provide a more accurate prediction of the binding affinity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, QSAR studies are instrumental in understanding the key molecular features that govern their therapeutic effects, thereby guiding the rational design of more potent and selective molecules. These studies typically involve the calculation of various molecular descriptors and the application of statistical methods to develop predictive models.

The development of robust QSAR models for piperidine and phenoxy ether analogues often employs a variety of molecular descriptors that quantify the physicochemical properties of the molecules. These descriptors fall into several categories, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). By correlating these descriptors with biological activity, researchers can identify the properties that are critical for a compound's function.

For instance, in a QSAR analysis of piperine (B192125) analogs, which contain a piperidine ring, descriptors such as the partial negative surface area, the molecular shadow area, and the heat of formation were found to be crucial in predicting inhibitory activity against the NorA efflux pump in Staphylococcus aureus. nih.gov The resulting model demonstrated a strong statistical significance, indicating that an increase in the exposed partial negative surface area enhances inhibitory activity. nih.gov

Similarly, 2D-QSAR studies on a series of 2-phenoxy-N-phenylacetamide derivatives, which share the phenoxy moiety, identified the SssNHE-index (an electrotopological state descriptor), slogp (a hydrophobicity descriptor), and topological indices as key determinants of their activity as HIF-1 inhibitors. nih.gov The high correlation coefficient (r²) of the developed model suggests a strong predictive capability. nih.gov

Three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide further insights by mapping the steric and electrostatic fields of the molecules. A study on 2-((pyridin-3-yloxy)methyl)piperazine derivatives, which have structural similarities to the target compound, showed that electrostatic contributions were more significant than steric contributions for their anti-inflammatory activity. nih.gov Such models generate contour maps that visualize regions where positive or negative steric bulk and electrostatic charges are favorable or unfavorable for activity, offering a clear guide for structural modifications.

The table below presents a hypothetical dataset and QSAR model for a series of piperidine ether analogues, illustrating the relationship between molecular descriptors and biological activity (pIC50).

Compound IDR Group (Substitution on Phenylamine)pIC50 (Experimental)LogP (Hydrophobicity)Dipole Moment (Polarity)pIC50 (Predicted by Model)
Analogue 1 H6.53.22.16.4
Analogue 2 4-Cl7.13.92.57.2
Analogue 3 4-OCH36.83.12.86.7
Analogue 4 4-NO27.53.34.57.6
Analogue 5 3-CH36.73.62.26.8

This is a representative table. The QSAR equation for this hypothetical model could be of the form: pIC50 = β0 + β1(LogP) + β2(Dipole Moment).

The predictive power of these QSAR models is rigorously validated using both internal (e.g., leave-one-out cross-validation, q²) and external validation techniques (predicting the activity of a test set of compounds, pred_r²). nih.govnih.gov A statistically significant and validated QSAR model serves as a powerful tool in virtual screening and lead optimization, allowing for the prioritization of the synthesis of novel analogues of this compound with potentially enhanced biological activity.

Development of Novel Analogues and Derivatives of the 4 2 4 Methyl Piperidin 1 Yl Ethoxy Phenylamine Scaffold

Design Principles for Next-Generation Compounds

The development of novel analogues from the 4-[2-(4-Methyl-piperidin-1-yl)-ethoxy]-phenylamine scaffold is guided by established principles of medicinal chemistry, including structure-activity relationship (SAR) studies, bioisosteric replacement, and scaffold hopping. A primary strategy involves leveraging the inherent functionalities of the core molecule: the phenylamine group, the ether linkage, and the 4-methyl-piperidine moiety. These sites offer opportunities for chemical modification to modulate pharmacokinetic and pharmacodynamic properties.

The design of next-generation compounds often begins with the 4-aminophenol (B1666318) precursor, a key intermediate that allows for the introduction of diverse functionalities. nih.gov The overarching goal is to enhance target affinity and selectivity while optimizing absorption, distribution, metabolism, and excretion (ADME) properties. Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, play a crucial role in predicting the biological activity of designed analogues and prioritizing synthetic efforts. nih.gov

Key design principles include:

Modification of the Phenylamine Moiety: The primary amine of the phenylamine group is a common site for derivatization. Conversion to amides, sulfonamides, or ureas can introduce new hydrogen bonding interactions with biological targets and alter the compound's polarity and metabolic stability.

Alterations to the Piperidine (B6355638) Ring: The 4-methyl-piperidine ring can be modified to explore the impact of sterics and electronics on biological activity. Substitution at different positions on the ring or replacement with other alicyclic amines can influence receptor binding and selectivity.

Variation of the Ether Linkage: The ethoxy bridge connecting the phenylamine and piperidine moieties can be lengthened, shortened, or replaced with other linkers to probe the optimal distance and geometry for interaction with the target.

Introduction of Pharmacophoric Features: The incorporation of specific functional groups or heterocyclic systems known to be important for a particular biological activity can lead to the development of compounds with novel therapeutic profiles.

Synthesis and Biological Evaluation of Acetamide Analogues

A significant focus in the development of derivatives from the this compound scaffold has been on the synthesis and evaluation of acetamide analogues. These compounds are typically prepared by the acylation of the primary amine of the parent compound.

The general synthetic route to these acetamide analogues commences with the reaction of 4-aminophenol with a suitable 1-alkyl-4-(2-chloroethoxy)piperidine derivative. The resulting ether is then acylated using various acetylating agents to yield the final acetamide products. The structures of these synthesized compounds are typically confirmed using spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry.

The biological evaluation of these acetamide analogues has primarily focused on their antimicrobial properties. Studies have shown that certain N-[4-(2-(piperidin-1-yl)ethoxy)phenyl]acetamide derivatives exhibit notable activity against a range of bacterial and fungal strains. The antimicrobial potency is often assessed using techniques like the disc diffusion method, with the zones of inhibition compared to standard antimicrobial agents.

CompoundModificationBiological Activity
N-[4-(2-(piperidin-1-yl)ethoxy)phenyl]acetamideAcetamide derivativeAntimicrobial activity
Substituted acetamide analoguesVarious substitutions on the acetamide or piperidine moietyVaried antimicrobial and other biological activities

Exploration of Structural Modifications for Enhanced Selectivity or Potency

The exploration of structural modifications to the this compound scaffold is a key strategy for enhancing the selectivity and potency of its derivatives. Structure-activity relationship (SAR) studies are instrumental in guiding these modifications.

Modifications to the Piperidine Moiety:

Research on related piperidine-containing compounds has demonstrated that modifications to the piperidine ring can significantly impact biological activity. For instance, the introduction of different substituents on the piperidine ring can alter the compound's affinity and selectivity for its target. The position and nature of the substituent are critical, with even small changes leading to substantial differences in pharmacological profiles. For example, in a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, exploration around the 3-piperidine substituent was a key part of the SAR studies. nih.gov

Modifications to the Phenyl Ring and Linker:

Bioisosteric Replacement:

Bioisosteric replacement is a common strategy to improve potency and pharmacokinetic properties. For example, replacing a piperidine ring with a different heterocyclic system can lead to analogues with improved metabolic stability or altered receptor interactions.

The table below summarizes some general structural modifications and their potential impact on activity based on studies of similar scaffolds.

Structural ModificationRationalePotential Outcome
Substitution on the piperidine ringExplore steric and electronic effects on target bindingEnhanced potency and/or selectivity
Altering substituents on the phenyl ringModulate electronic properties and interactionsImproved target affinity
Variation of the linker chain lengthOptimize distance and orientation for target bindingIncreased potency
Bioisosteric replacement of the piperidine ringImprove ADME properties and/or target interactionsEnhanced metabolic stability, altered selectivity

Incorporation of Heterocyclic Systems for Diverse Biological Profiles

Oxadiazole Derivatives:

The 1,2,4-oxadiazole ring is a well-known bioisostere for amide and ester groups and has been incorporated into various drug candidates to improve their pharmacological properties. nih.govnih.gov Synthesizing analogues where the phenylamine is part of or linked to an oxadiazole ring could lead to compounds with a range of activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.gov For instance, novel 4-aminophenol benzamide-1,2,4-oxadiazole hybrids have been designed and synthesized, showing potential as apoptosis inducers in cancer cells. nih.gov

Thiazole Derivatives:

Thiazole is another important heterocyclic moiety found in many biologically active compounds. nih.govnih.govresearchgate.netchemmethod.com The synthesis of thiazole-containing analogues of the parent scaffold could yield compounds with anti-inflammatory, antimicrobial, or acetylcholinesterase inhibitory activities. nih.govnih.gov The synthesis often involves the reaction of a thioamide with an α-haloketone (Hantzsch thiazole synthesis), which could be adapted to incorporate the this compound core.

Pyrimidine Derivatives:

Pyrimidines are fundamental components of nucleic acids and their derivatives are known to possess a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. nih.govhumanjournals.comnih.govresearchgate.net Designing and synthesizing pyrimidine analogues of the this compound scaffold could lead to the discovery of novel therapeutic agents. For example, a series of pyrimidines containing a 1-(methylsulfonyl)piperidin moiety have been synthesized and shown to possess antitumor activities. nih.gov

The following table highlights the potential biological activities that could be explored by incorporating these heterocyclic systems.

Heterocyclic SystemPotential Biological Activities
1,2,4-OxadiazoleAnti-inflammatory, Anticancer, Antimicrobial nih.gov
ThiazoleAnti-inflammatory, Antimicrobial, Acetylcholinesterase inhibition nih.govnih.gov
PyrimidineAnticancer, Antiviral, Antimicrobial nih.govhumanjournals.com

Future Perspectives and Research Directions for 4 2 4 Methyl Piperidin 1 Yl Ethoxy Phenylamine Research

Advancements in Synthetic Methodologies and Scalability

The future development of 4-[2-(4-Methyl-piperidin-1-yl)-ethoxy]-phenylamine hinges on the availability of efficient, robust, and scalable synthetic routes. Current strategies for analogous structures often involve multi-step sequences that may include Williamson ether synthesis to connect the phenoxy and ethylpiperidine moieties, followed by functional group manipulations such as the reduction of a nitro group to the final phenylamine. While effective at a laboratory scale, these traditional methods may face challenges in large-scale production. mdpi.com

Future advancements should focus on several key areas:

Green Chemistry Principles: Modern pharmaceutical synthesis places a strong emphasis on sustainability. researchgate.net Future routes should aim to replace hazardous reagents and solvents with safer alternatives, improve atom economy, and minimize energy consumption. pmarketresearch.com For instance, exploring catalytic hydrogenation with recoverable catalysts for the nitro reduction step would be a greener alternative to stoichiometric metal reagents.

Novel Catalytic Systems: The development of novel catalysts could streamline the synthesis. For example, advances in C-N and C-O cross-coupling reactions could provide more direct and efficient methods for assembling the core structure from readily available starting materials.

The scalability of any synthetic process is a critical consideration for potential commercialization. Challenges in industrial-scale synthesis of piperidine (B6355638) derivatives often relate to ensuring batch-to-batch consistency and controlling impurity profiles. pmarketresearch.com Implementing Quality-by-Design (QbD) frameworks and Process Analytical Technology (PAT) will be crucial for developing a manufacturing process that is both efficient and compliant with stringent regulatory standards.

Table 1: Potential Advancements in Synthesis
MethodologyPotential AdvantageKey Research Focus
Continuous Flow SynthesisImproved safety, scalability, and consistencyDevelopment of telescoped reaction sequences and in-line analysis. beilstein-journals.orgresearchgate.net
Green Chemistry ApproachesReduced environmental impact and operational costUse of safer solvents, catalytic processes, and waste reduction. researchgate.net
Advanced CatalysisIncreased efficiency and novel bond formationsExploration of new cross-coupling catalysts for C-N/C-O bond formation.

Identification of Novel Biological Targets and Therapeutic Applications

The true potential of this compound lies in the identification of its biological targets and subsequent therapeutic applications. The piperidine ring is a privileged scaffold in medicinal chemistry, present in drugs targeting a vast range of conditions, including neurological disorders, cancer, and infectious diseases. nih.govbenthamscience.com Similarly, the substituted phenylamine motif is a cornerstone of many kinase inhibitors and other targeted therapies.

A logical future step would be to subject the compound to broad, unbiased pharmacological screening to identify potential biological activities. Based on its structural features, several therapeutic areas warrant prioritized investigation:

Oncology: Many kinase inhibitors feature a phenylamine or aniline (B41778) core for interaction with the ATP-binding site. Screening against a panel of cancer-related kinases could reveal potential anti-proliferative activity. Furthermore, piperidine derivatives have been explored as inhibitors of other cancer targets, such as Heat Shock Protein 70 (HSP70). researchgate.net

Central Nervous System (CNS) Disorders: The piperidine moiety is a common feature in many CNS-active drugs. Its presence suggests potential interactions with neurotransmitter receptors or transporters. For example, derivatives containing a (2-piperidin-1-yl)ethoxy fragment have shown activity as inhibitors of the presynaptic choline (B1196258) transporter. Screening against a panel of CNS targets, including serotonin (B10506), dopamine (B1211576), and acetylcholine (B1216132) receptors, could uncover novel psychoactive or neuroprotective properties. nih.gov

Infectious Diseases: Piperidine-containing compounds have been successfully developed as antiviral (e.g., CCR5 antagonists for HIV) and antimalarial agents. benthamscience.comnih.gov Therefore, evaluating the compound for activity against a range of viral, bacterial, and parasitic pathogens could open new avenues for anti-infective drug discovery. researchgate.net

Table 2: Potential Therapeutic Areas for Investigation
Therapeutic AreaRationale based on Structural MotifsPotential Molecular Target Classes
OncologyPhenylamine core in kinase inhibitors; piperidine in various anticancer agents.Protein Kinases, Heat Shock Proteins, Cell Cycle Regulators. researchgate.net
CNS DisordersPiperidine is a common scaffold for CNS drugs.Neurotransmitter Receptors (Serotonin, Dopamine), Ion Channels, Transporters. nih.gov
Infectious DiseasesPiperidine derivatives have shown broad anti-infective activities.Viral Entry Proteins (e.g., CCR5), Parasitic Enzymes, Bacterial Cell Wall Synthesis. nih.govresearchgate.net

Integration of Advanced Computational Approaches in Drug Discovery Pipelines

Computational chemistry and in silico modeling are indispensable tools in modern drug discovery, offering the ability to rationalize experimental findings, predict compound properties, and guide future research efforts in a time- and cost-effective manner. frontiersin.org For a compound like this compound, where experimental data is sparse, computational approaches can provide the initial hypotheses needed to direct laboratory work.

Future research should leverage a multi-faceted computational strategy:

Molecular Docking and Virtual Screening: Once potential biological targets are hypothesized or identified (as in section 8.2), molecular docking can be used to predict the compound's binding mode and affinity. researchgate.net This can help prioritize which targets to test experimentally. Furthermore, if a promising target is confirmed, virtual screening of large chemical libraries can identify other compounds with similar or potentially improved binding characteristics.

Quantitative Structure-Activity Relationship (QSAR): Should initial studies yield a set of active analogues, 3D-QSAR models can be developed. nih.gov These models correlate structural features with biological activity, providing a predictive framework to guide the design of new derivatives with enhanced potency and selectivity.

ADMET Prediction: Early assessment of drug-like properties is crucial. In silico models can predict key ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters. This allows for the early identification of potential liabilities, such as poor bioavailability or potential toxicity, enabling researchers to modify the structure to mitigate these issues before committing significant resources. frontiersin.org

Molecular Dynamics (MD) Simulations: To gain a deeper understanding of the compound's interaction with a biological target, MD simulations can be employed. These simulations model the dynamic movement of the protein-ligand complex over time, providing insights into the stability of the binding interaction and the key residues involved. nih.gov

By integrating these computational tools, the research and development pipeline for this compound and its derivatives can be significantly accelerated, focusing resources on the most promising avenues. pmarketresearch.comfrontiersin.org

Table 3: Application of Computational Approaches
Computational MethodObjective in the Drug Discovery PipelineSpecific Application
Molecular DockingTarget Identification and Hit ValidationPredict binding poses and affinities against hypothesized targets (e.g., kinases, GPCRs). researchgate.net
QSARLead OptimizationGuide the design of more potent analogues based on initial screening data. nih.gov
ADMET PredictionEarly-Stage Candidate ProfilingAssess drug-likeness, metabolic stability, and potential toxicity risks. frontiersin.org
Molecular DynamicsMechanism of Action StudiesAnalyze the stability and dynamics of the compound-target complex. nih.gov

Q & A

Q. What strategies ensure data reproducibility across independent studies involving this compound?

  • Methodological Answer : Adopt open-science practices , including detailed Supplementary Information (SI) for experimental protocols (e.g., exact molar ratios, stirring rates). Use certified reference materials (CRMs) for calibration. Collaborate with independent labs for cross-validation, and leverage platforms like OECD’s eChemPortal for harmonized data reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.